molecular formula C9H12N2O3 B2439307 N'-hydroxy-3,5-dimethoxybenzenecarboximidamide CAS No. 453566-08-0

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide

Cat. No.: B2439307
CAS No.: 453566-08-0
M. Wt: 196.206
InChI Key: OPLPZCZTKUUMGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-hydroxy-3,5-dimethoxybenzenecarboximidamide involves several steps. One common method includes the nucleophilic addition of an in situ formed N-hydroxy-imidamide to an enone, followed by a cyclodehydration process to afford the desired product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-hydroxy-3,5-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes or nitroso compounds, while reduction could produce amines or hydroxylamines.

Scientific Research Applications

N’-hydroxy-3,5-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-3,5-dimethoxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amidine groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.

Comparison with Similar Compounds

N’-hydroxy-3,5-dimethoxybenzenecarboximidamide can be compared with other similar compounds, such as:

  • N’-hydroxy-4-methoxybenzenecarboximidamide
  • N’-hydroxy-3,4-dimethoxybenzenecarboximidamide
  • N’-hydroxy-3,5-dimethylbenzenecarboximidamide

These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity. N’-hydroxy-3,5-dimethoxybenzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct properties and applications.

Properties

IUPAC Name

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLPZCZTKUUMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C(=N\O)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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